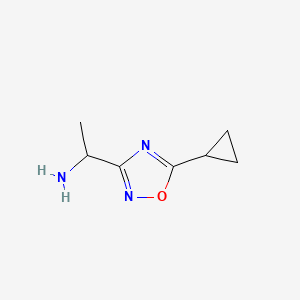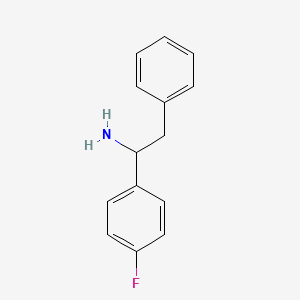![molecular formula C9H15NO2 B13513692 Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate](/img/structure/B13513692.png)
Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate: is a bicyclic compound that features a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate typically involves cyclization reactions that form the bicyclic structure. One common method includes the use of cyclic azomethine ylides in 1,3-dipolar cycloadditions, often catalyzed by rhodium (II) complexes and chiral Lewis acids . These reactions are carried out under controlled conditions to ensure high diastereo- and enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions: Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Chemistry: Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its bicyclic structure and nitrogen atom, which can mimic natural substrates or inhibitors.
Medicine: Its structure can be modified to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable for creating high-performance polymers and other materials.
作用機序
The mechanism of action of Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within its structure can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The bicyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity .
類似化合物との比較
8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with different ring sizes and nitrogen positioning.
2-azabicyclo[3.2.1]octane: Another similar compound with a different arrangement of the nitrogen atom within the bicyclic framework.
Uniqueness: Methyl 3-azabicyclo[510]octane-7-carboxylate is unique due to its specific ring size and the positioning of the nitrogen atom
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
methyl 3-azabicyclo[5.1.0]octane-7-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-3-2-4-10-6-7(9)5-9/h7,10H,2-6H2,1H3 |
InChIキー |
CPQSJMSVULJFHR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CCCNCC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13513624.png)
![2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride](/img/structure/B13513630.png)
![Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B13513635.png)








![2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)


